Argiotoxin 636 tetrahydrochloride
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Overview
Description
Argiotoxin 636 tetrahydrochloride: is a potent neurotoxin isolated from the venom of orb-weaver spiders, specifically Argiope lobata and Argiope aurantia . This compound is known for its ability to act as a noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors, making it a valuable tool in neuropharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of argiotoxin 636 tetrahydrochloride involves the systematic modification of the polyamine portion of the molecule . The l,13-diamino-4,8-diazatridecane portion of the side chain is modified to understand the structural requirements for the alkyl linker spacing between the amine nitrogens . Isosteric replacement of each of the amine nitrogens in the polyamine moiety with either oxygen or carbon provides a series of compounds evaluated for NMDA receptor antagonist activity .
Industrial Production Methods: The production typically involves organic synthesis techniques in a laboratory setting .
Chemical Reactions Analysis
Types of Reactions: Argiotoxin 636 tetrahydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products: The major products formed from these reactions include various analogs of this compound, which are evaluated for their biological activity .
Scientific Research Applications
Chemistry: In chemistry, argiotoxin 636 tetrahydrochloride is used to study the structure-activity relationships of polyamine compounds .
Biology: In biology, it is used to investigate the role of NMDA receptors in neuronal signaling and synaptic plasticity .
Medicine: In medicine, this compound is explored for its potential therapeutic applications in treating neuropsychiatric disorders, including epilepsy, neurotrauma, and ischemic injuries .
Industry: In industry, the compound is used as a molecular probe to discriminate ionotropic glutamate receptors and nicotinic acetylcholine receptors in cell populations .
Mechanism of Action
Argiotoxin 636 tetrahydrochloride exerts its effects by acting as a potent antagonist of NMDA receptor signaling . It blocks the receptor ion channel at low concentrations, thereby inhibiting the activity of NMDA receptors . This action is voltage-dependent and can halve the activity of NMDA receptors in rat cortical neurons . The compound also weakly inhibits nicotinic acetylcholine receptors .
Comparison with Similar Compounds
- Joro spider toxin-3 (JSTX-3)
- Nephila spider toxin-3 (NPTX-3)
- Philanthotoxins
Uniqueness: Argiotoxin 636 tetrahydrochloride is unique due to its high potency and selectivity for NMDA receptors compared to other ionotropic glutamate receptors such as AMPA and kainate receptors . This selectivity makes it a valuable tool for studying NMDA receptor function and its role in various neurological processes .
Properties
Molecular Formula |
C29H52N10O6 |
---|---|
Molecular Weight |
636.8 g/mol |
IUPAC Name |
N-[5-[3-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(3,4-dihydroxyphenyl)acetyl]amino]butanediamide |
InChI |
InChI=1S/C29H52N10O6/c30-21(7-4-15-38-29(32)33)27(44)36-16-6-13-35-12-5-11-34-10-2-1-3-14-37-28(45)22(19-25(31)42)39-26(43)18-20-8-9-23(40)24(41)17-20/h8-9,17,21-22,34-35,40-41H,1-7,10-16,18-19,30H2,(H2,31,42)(H,36,44)(H,37,45)(H,39,43)(H4,32,33,38) |
InChI Key |
DJQWHVVOIJQSBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N)O)O |
Origin of Product |
United States |
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